Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
Preparation Methods
The synthesis of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzoic acid derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve the catalytic oxidation of toluene or other aromatic compounds in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates .
Chemical Reactions Analysis
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are known for their diverse biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various applications, including medicinal chemistry.
The uniqueness of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-11-12(7-17-13(11)16-6-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
DXNQRSIWCCUYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)Cl)C(=O)O |
Origin of Product |
United States |
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